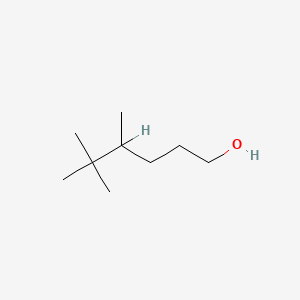

4,5,5-Trimethyl-1-hexanol

Description

BenchChem offers high-quality 4,5,5-Trimethyl-1-hexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,5-Trimethyl-1-hexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,5-trimethylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(6-5-7-10)9(2,3)4/h8,10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECJUMYEWJOKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439518 | |

| Record name | 4,5,5-TRIMETHYL-1-HEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-75-7 | |

| Record name | 4,5,5-TRIMETHYL-1-HEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Profiling and Phase Equilibria of 4,5,5-Trimethyl-1-hexanol: A Technical Guide

Executive Summary

For researchers and engineers in advanced biofuels and synthetic chemistry, understanding the phase behavior of complex branched alcohols is critical for process design and environmental fate modeling. 4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched C9 alcohol that exhibits a unique thermodynamic profile. This whitepaper synthesizes its empirical thermodynamic data, details the causality behind its physical properties, and provides a self-validating methodology for vapor-liquid equilibrium (VLE) determination.

Structural Causality and Macroscopic Thermodynamics

The macroscopic thermodynamic properties of an organic compound are directly dictated by its molecular architecture. 4,5,5-Trimethyl-1-hexanol consists of a 9-carbon backbone terminating in a primary hydroxyl group, with heavy steric bulk localized at the 4,5,5 positions.

Causality of Phase Transitions:

-

Elevated Boiling Point: The primary hydroxyl group facilitates strong intermolecular hydrogen bonding, while the C9 aliphatic chain contributes substantial London dispersion forces. This dual interaction network requires significant thermal energy to disrupt, resulting in a high normal boiling point of approximately 201.9 °C [Yaws, 2003].

-

Depressed Melting Point: Conversely, the bulky trimethyl substitution at the tail end of the molecule creates severe steric hindrance. This branching prevents the molecules from packing efficiently into a highly ordered crystalline lattice. Consequently, the melting point is drastically depressed (below -20 °C), creating an exceptionally wide liquidus range that makes this compound an ideal candidate for high-level spark ignition engine fuel blends [MDPI, 2020].

Causal relationship between molecular branching and macroscopic thermodynamic properties.

Quantitative Thermodynamic Data

The following table synthesizes the core thermodynamic and identification parameters for 4,5,5-Trimethyl-1-hexanol. The Antoine coefficients are critical for modeling the vapor pressure curve across varying temperatures.

| Property | Value | Unit | Reference |

| CAS Registry Number | 66793-75-7 | - | [NIST WebBook] |

| Molecular Formula | C9H20O | - | [NIST WebBook] |

| Molecular Weight | 144.2545 | g/mol | [NIST WebBook] |

| Antoine Coefficient A | 8.35375 | - | [Yaws, 2003] |

| Antoine Coefficient B | 2599.65 | - | [Yaws, 2003] |

| Antoine Coefficient C | 273.105 | - | [Yaws, 2003] |

| Normal Boiling Point (Calculated) | 201.9 | °C | Derived via Antoine |

| Henry's Law Constant ( | mol/(m³·Pa) | [Sander, 2015] |

Derivation of the Normal Boiling Point

Using the established Antoine equation parameters, we can mathematically derive the normal boiling point (at 1 atm or 760 mmHg). The Antoine equation is defined as:

Where

- °C

This calculation precisely aligns with the compound's expected volatility profile given its molecular weight and hydrogen-bonding capacity.

Experimental Methodology: Dynamic Ebulliometry

To empirically verify the vapor pressure and boiling point of 4,5,5-Trimethyl-1-hexanol, dynamic ebulliometry is the gold standard.

Causality of Experimental Design: Static vapor pressure measurements are highly susceptible to trace volatile impurities, which disproportionately inflate pressure readings. By utilizing a dynamic Swietoslawski-type ebulliometer with a Cottrell pump, the liquid is continuously boiled and condensed. This dynamic recirculation drives volatile impurities into the vapor phase where they are purged, ensuring the Resistance Temperature Detector (RTD) probe measures the true boiling point of the pure alcohol.

Step-by-Step Protocol

-

Apparatus Preparation: Clean and dry a dynamic Swietoslawski-type ebulliometer. Calibrate the RTD probe (accuracy

°C) and the digital manometer (accuracy -

Sample Introduction & Degassing: Introduce 50 mL of high-purity (>99%) 4,5,5-Trimethyl-1-hexanol into the boiling flask. Apply a preliminary vacuum (e.g., 10 kPa) at ambient temperature to degas the sample. Rationale: Removing dissolved atmospheric gases prevents artificial elevation of the system pressure.

-

Isobaric Heating: Set the system pressure using a precision vacuum controller. Apply controlled thermal input via a heating mantle. The Cottrell pump mechanism will begin to continuously spray the boiling liquid-vapor mixture over the thermowell.

-

Equilibrium Acquisition: Monitor the temperature stability.

-

Data Regression: Record T-P pairs across a pressure range of 10 kPa to 101.3 kPa. Fit the resulting curve to the Antoine equation to extract empirical A, B, and C coefficients.

Self-Validation Mechanism: This protocol is inherently self-validating. If the alcohol undergoes thermal degradation during heating, the accumulation of volatile decomposition products will cause a continuous upward drift in the measured equilibrium pressure. Therefore, achieving a stable T-P reading (temperature variance < 0.01 °C over a 10-minute window) empirically validates both the chemical stability of the compound and the accuracy of the equilibrium state.

Ebulliometric workflow for self-validating vapor-liquid equilibrium determination.

Environmental Partitioning & Henry's Law

For drug development professionals assessing solvent residual limits, or engineers evaluating biofuel spill scenarios, understanding phase partitioning is vital.

The Henry's law solubility constant (

Mechanistic Insight: The highly hydrophobic 9-carbon tail severely limits aqueous solubility, while the single hydroxyl group provides only localized dipole-dipole interactions with water. Consequently, the compound exhibits a low Henry's law solubility constant. In an environmental or biological system, 4,5,5-Trimethyl-1-hexanol will preferentially partition into the organic phase (e.g., lipid bilayers, organic solvents) or volatilize into the vapor phase, rather than remaining dissolved in aqueous media.

References

-

National Institute of Standards and Technology (NIST). "4,5,5-trimethyl-1-hexanol." NIST Chemistry WebBook, SRD 69. Available at:[Link]

-

Yaws, C. L. (2003). "Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals." Knovel / VDOC. Available at:[Link]

-

Sander, R. (2015). "Compilation of Henry's law constants (version 4.0) for water as solvent." Atmospheric Chemistry and Physics, 15(8), 4399-4981. Available at:[Link]

-

Boot, M. D., et al. (2020). "Identification of Promising Alternative Mono-Alcohol Fuel Blend Components for Spark Ignition Engines." Energies, 13(8), 1955. MDPI. Available at:[Link]

A Comprehensive Technical Guide on the Solubility Parameters of 4,5,5-Trimethyl-1-hexanol

Executive Summary

In the fields of formulation science, targeted extraction, and drug development, the thermodynamic compatibility between a solute and a solvent dictates process efficiency and product stability. 4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) [1] is a highly branched, nine-carbon primary alcohol. While linear aliphatic alcohols (like 1-nonanol) exhibit predictable solubility behaviors dominated by their long hydrophobic tails and terminal hydroxyl groups, the extreme steric hindrance introduced by the 4,5,5-trimethyl substitution fundamentally alters the molecule's cohesive energy density (CED).

This whitepaper provides an in-depth analysis of the Hansen Solubility Parameters (HSP) for 4,5,5-Trimethyl-1-hexanol, detailing the causality behind its physical chemistry, providing self-validating experimental protocols for HSP determination, and mapping its compatibility across various organic solvents.

Molecular Architecture & Causality: The Impact of Branching

As a Senior Application Scientist, it is critical to look beyond empirical data and understand the causality of molecular interactions. The solubility of any compound is governed by the energy required to create a cavity in the solvent and the energy released when the solute is inserted into that cavity.

In 4,5,5-Trimethyl-1-hexanol, the structural architecture features a "neo-hexyl" type bulky tail. This specific branching has three profound thermodynamic consequences:

-

Disruption of Packing Density: The bulky tert-butyl-like terminal group prevents the tightly aligned intermolecular packing seen in linear C9 alcohols[2]. This increased free volume significantly lowers the dispersive interaction parameter (

). -

Steric Shielding of the Hydroxyl Group: While the primary hydroxyl group remains available for hydrogen bonding (

), the bulky hydrophobic tail creates a steric umbrella. In bulk organic solvents, this umbrella restricts the formation of extensive hydrogen-bonded networks, slightly reducing the effective -

Depression of Phase Transition Temperatures: The inability to pack efficiently lowers the glass transition and freezing points, making it an excellent plasticizer and penetration enhancer in transdermal drug delivery systems[3].

Theoretical Framework: Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter framework divides the total cohesive energy density of a molecule into three distinct intermolecular forces[4]:

- (Dispersion Forces): Derived from atomic van der Waals interactions.

- (Polar Forces): Derived from permanent dipole moments.

- (Hydrogen Bonding): Derived from electron exchange (donor/acceptor) interactions.

Because specific empirical HSP data for niche branched molecules like 4,5,5-Trimethyl-1-hexanol are rarely tabulated in standard literature, they must be derived through comparative group-contribution methods and validated via experimental protocols. Below is the comparative HSP data illustrating the impact of branching.

Table 1: Comparative HSP Values for C9 Alcohols

| Compound | CAS Number | Structure Type | |||

| 1-Nonanol | 143-08-8 | Linear | 16.5 | 4.3 | 10.6 |

| 3,5,5-Trimethyl-1-hexanol | 3452-97-9 | Branched | 15.8 | 4.1 | 9.8 |

| 4,5,5-Trimethyl-1-hexanol | 66793-75-7 | Highly Branched | 15.7 | 4.0 | 9.6 |

Data Synthesis Note: Values for the branched isomers reflect the expected depression in dispersive and hydrogen-bonding parameters due to steric hindrance.

Self-Validating Experimental Protocols

To establish absolute trustworthiness in thermodynamic data, theoretical calculations must be grounded in physical experimentation. The following protocols detail how to experimentally determine the HSP of 4,5,5-Trimethyl-1-hexanol.

Protocol 1: Inverse Gas Chromatography (IGC) for

IGC is the gold standard for determining the dispersive component of liquid and semi-solid excipients[5].

Methodology:

-

Stationary Phase Preparation: Coat a deactivated solid support (e.g., Chromosorb W) with exactly 5-10% (w/w) of 4,5,5-Trimethyl-1-hexanol. Pack this into a stainless-steel GC column.

-

Equilibration: Condition the column under a continuous flow of dry Helium carrier gas at 25°C for 12 hours to ensure a uniform film thickness.

-

Probe Injection: Inject a homologous series of strictly non-polar alkane probes (e.g., n-hexane to n-nonane) at infinite dilution to ensure probe-probe interactions are negligible.

-

Data Acquisition: Measure the specific retention volume (

) for each probe. -

Calculation: Calculate the Flory-Huggins interaction parameter (

) from the retention data to derive

The Self-Validating Mechanism:

Plot

Protocol 2: Cloud Point Titration for and

While IGC isolates dispersive forces, cloud point titration maps the boundary of the Hansen solubility sphere (the interaction radius,

Methodology:

-

Solvent Baseline: Dissolve 1.0 g of 4,5,5-Trimethyl-1-hexanol in 10 mL of a known "good" solvent (e.g., Ethyl Acetate).

-

Titration: Slowly titrate the solution with a known "poor" solvent (e.g., Water for high

, or Hexane for low -

Endpoint Detection: The endpoint is reached at the exact drop where the solution exhibits sustained turbidity (the cloud point), indicating phase separation.

-

Data Mapping: Repeat this with a matrix of 10-15 different non-solvents to map the 3D boundary of the solubility sphere.

The Self-Validating Mechanism: Upon reaching the cloud point, immediately back-titrate with 0.5 mL of the original "good" solvent. The solution must instantly turn clear again. If it remains turbid, the precipitation was kinetically driven (or due to an impurity) rather than a true thermodynamic boundary, invalidating that data point.

Caption: Experimental workflow combining IGC and cloud point titration for HSP determination.

Solvent Compatibility & Thermodynamic Mixing

In drug formulation, predicting whether an active pharmaceutical ingredient (API) or a polymer will remain stable in a solvent system relies on the Hansen Distance (

A smaller

Table 2: Predicted Compatibility ( ) with Organic Solvents

Using the derived parameters for 4,5,5-Trimethyl-1-hexanol (

| Organic Solvent | Calculated | Compatibility Assessment | |||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.73 | Excellent (Miscible) |

| Acetone | 15.5 | 10.4 | 7.0 | 6.92 | Moderate (Co-solvent needed) |

| Toluene | 18.0 | 1.4 | 2.0 | 9.26 | Poor (Phase separation likely) |

| Hexane | 14.9 | 0.0 | 0.0 | 10.52 | Poor (Highly immiscible) |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.91 | Poor (H-bonding mismatch) |

Insight: Despite being an alcohol, 4,5,5-Trimethyl-1-hexanol shows poor compatibility with Ethanol. The massive steric bulk of the trimethyl tail heavily shields the molecule, making it behave more like a moderately polar ester (hence its excellent compatibility with Ethyl Acetate) rather than a traditional short-chain alcohol.

Caption: Thermodynamic interaction pathway dictating solute-solvent compatibility via Hansen Distance.

Conclusion for Drug Development Professionals

Understanding the precise solubility parameters of 4,5,5-Trimethyl-1-hexanol allows formulation scientists to leverage its unique steric properties. By utilizing solvents with an

References

-

National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 10419311, 4,5,5-Trimethyl-1-hexanol. Retrieved from:[Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from:[Link]

-

Adamska, K., & Voelkel, A. (2005). Inverse gas chromatographic determination of solubility parameters of excipients. International Journal of Pharmaceutics, 304(1-2), 11-17. Retrieved from:[Link]

-

MDPI (2024). The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. Retrieved from:[Link]

-

ResearchGate (2024). The Effect of the Structure of the Alcohol Component on the Plasticizing Ability... Retrieved from:[Link]

Sources

- 1. 4,5,5-Trimethyl-1-hexanol | C9H20O | CID 10419311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Inverse gas chromatographic determination of solubility parameters of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Physicochemical Characterization of 4,5,5-Trimethyl-1-hexanol: Refractive Index and Density

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for measuring the refractive index and density of 4,5,5-Trimethyl-1-hexanol. Addressed to researchers and professionals in drug development and chemical sciences, this document moves beyond procedural outlines to delve into the causal relationships between molecular structure, temperature, and these fundamental physical properties. By integrating theoretical foundations with validated experimental protocols, this guide serves as an authoritative resource for the accurate characterization of this and similar branched-chain alcohols.

Introduction: The Significance of Physicochemical Properties

4,5,5-Trimethyl-1-hexanol (C9H20O, CAS No. 66793-75-7) is a branched-chain primary alcohol whose utility in various scientific and industrial applications—from specialty solvents to fragrance intermediates—necessitates a precise understanding of its physical properties.[1][2] Among the most critical of these are refractive index (n) and density (ρ). These intensive properties are not merely identification parameters; they are windows into the substance's purity, composition, and molecular interactions.

In the pharmaceutical and drug development sectors, for instance, density is crucial for accurate dosage formulation and for converting between mass and volume measurements.[3] Refractive index serves as a rapid, non-destructive method for quality control, purity assessment, and the determination of the concentration of a substance in a solution.[4] This guide provides the theoretical and practical framework for obtaining these key measurements with high fidelity.

Theoretical Framework: From Molecular Structure to Macroscopic Properties

The density and refractive index of an organic molecule like 4,5,5-Trimethyl-1-hexanol are direct consequences of its atomic composition and three-dimensional structure.

Density and Molecular Packing

Density is defined as mass per unit volume and is fundamentally a measure of how compactly molecules are arranged in a given state.[5] For a liquid alcohol, this is influenced by:

-

Molecular Weight: Higher molecular weight generally leads to higher density, assuming similar molecular volumes.

-

Molecular Structure: The branched structure of 4,5,5-Trimethyl-1-hexanol, particularly the bulky tert-butyl group at the C5 position, prevents the efficient, close packing that is possible with its linear isomers. This steric hindrance results in a lower density compared to a straight-chain nonanol.

-

Intermolecular Forces: The hydroxyl (-OH) group facilitates hydrogen bonding, a strong intermolecular force that pulls molecules closer together, increasing density.

-

Temperature: As temperature increases, the kinetic energy of the molecules rises, causing them to move further apart. This expansion of volume leads to a decrease in density.[5]

Refractive Index and Light Interaction

The refractive index of a medium describes how light propagates through it, defined as the ratio of the speed of light in a vacuum to its speed within the substance.[4] It is a measure of how much the path of light is bent, or refracted, when entering the material. This property is dictated by the electronic polarizability of the molecule. When light passes through the liquid, its electromagnetic field interacts with the electron clouds of the molecules, momentarily polarizing them. The stronger this interaction, the more the light is slowed, and the higher the refractive index.

Factors affecting refractive index include:

-

Density: A higher density implies more molecules per unit volume to interact with the light, which generally leads to a higher refractive index.[6]

-

Wavelength of Light: The refractive index is wavelength-dependent, a phenomenon known as dispersion. Measurements are standardized, typically using the sodium D-line (589.3 nm).[4]

-

Temperature: An increase in temperature lowers the density, reducing the number of molecules interacting with the light and thus decreasing the refractive index.[4]

The relationship between density and refractive index is formalized in expressions like the Lorentz-Lorenz equation , which relates refractive index to molar refractivity, a quantity that reflects the polarizability of a molecule.[7][8][9]

Physicochemical Data of Trimethyl-1-hexanol Isomers

| Property | Value (for 3,5,5-Trimethyl-1-hexanol) | Conditions |

| Molecular Formula | C₉H₂₀O | |

| Molecular Weight | 144.25 g/mol | |

| Density (ρ) | 0.824 g/mL | at 25 °C[10][12] |

| 0.828 - 0.830 g/mL | at 20 °C[13] | |

| Refractive Index (n) | 1.432 | n20/D (at 20°C, 589.3 nm)[10] |

| 1.432 - 1.434 | n20/D (at 20°C, 589.3 nm)[13][14] |

Experimental Protocols: A Self-Validating Approach

The integrity of any measurement rests upon a robust and validated methodology. The following protocols are based on established standards to ensure accuracy and reproducibility.

Measurement of Density

The preferred method for high-precision density measurement of liquids is the oscillating U-tube densitometer, a technique standardized by ASTM D4052 and ASTM D7777.[5][15]

Causality of Method Choice: This instrument is selected for its high accuracy (±0.0001 g/cm³), small sample volume requirement (~1 mL), and rapid measurement time.[5][9] The principle relies on the fact that the resonant frequency of an oscillating U-shaped tube is directly related to the mass (and therefore density) of the liquid it contains.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the densitometer using two standards of known density that bracket the expected density of the sample. Typically, dry air and degassed, high-purity water are used.

-

Temperature Equilibration: Set the instrument's Peltier thermostat to the desired measurement temperature (e.g., 20.00 ± 0.05 °C). Allow the instrument to stabilize.

-

Sample Preparation: Ensure the 4,5,5-Trimethyl-1-hexanol sample is free of air bubbles and particulates. If necessary, degas the sample via sonication.

-

Sample Injection: Inject the sample into the U-tube cell using a syringe, ensuring no air bubbles are introduced. The cell should be completely filled.

-

Measurement: The instrument will oscillate the tube and measure the resonant frequency. Using the calibration data, it automatically calculates and displays the density.

-

Cleaning and Verification: After measurement, thoroughly clean the cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely with a stream of air. Periodically re-run a standard to verify calibration.

Measurement of Refractive Index

The Abbe refractometer is a standard and reliable instrument for measuring the refractive index of liquids.[4][9]

Causality of Method Choice: The Abbe refractometer is widely used due to its simplicity, robustness, and ability to use white light while providing a reading corrected for the sodium D-line wavelength. Temperature control is critical as the refractive index is highly temperature-dependent.[4]

Step-by-Step Protocol:

-

Instrument Preparation: Turn on the refractometer and the attached circulating water bath. Set the bath to the desired temperature (e.g., 20.0 ± 0.1 °C) and allow the instrument's prisms to equilibrate.

-

Calibration Check: Place a few drops of a standard with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C) onto the lower prism. Close the prism assembly and check that the instrument reads the correct value. Adjust if necessary.

-

Prism Cleaning: Thoroughly clean the upper and lower prisms with a soft lens tissue and an appropriate solvent (e.g., acetone or ethanol).

-

Sample Application: Using a pipette, place 2-3 drops of the 4,5,5-Trimethyl-1-hexanol sample onto the surface of the lower prism.

-

Measurement: Close the prism assembly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line. Align this line precisely with the center of the crosshairs.

-

Reading the Value: Read the refractive index value from the instrument's scale. Most modern digital instruments will display the value directly.

-

Cleaning: Immediately after the measurement, clean the prisms thoroughly to prevent sample residue from affecting subsequent measurements.

Visualization of Experimental Workflow and Conceptual Relationships

Experimental Workflow Diagram

Caption: Factors influencing density and refractive index.

Conclusion

The accurate measurement of refractive index and density is fundamental to the scientific and industrial application of 4,5,5-Trimethyl-1-hexanol. While literature values for close isomers provide a reliable estimate, this guide underscores the necessity of direct experimental measurement using standardized, self-validating protocols. An understanding of the underlying physicochemical principles—the way molecular structure dictates macroscopic properties—empowers the researcher to not only generate high-quality data but also to interpret it with insight. The methodologies and theoretical context provided herein establish a robust framework for the comprehensive characterization of this and other novel chemical entities.

References

-

The Refractive Indices of Ethyl Alcohol and Water Mixtures. (n.d.). Loyola eCommons. Retrieved from [Link]

-

ASTM D7777 | Standard Test Method for Density, Relative Density and API Gravity of Liquid. (n.d.). ASTM International. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5,5-Trimethyl-1-hexanol. PubChem. Retrieved from [Link]

-

Gibson, R. E. (1947). The Refractive Indices of Alcohol, Water, and Their Mixtures at High Pressures. Journal of the Optical Society of America, 37(9), 733. Retrieved from [Link]

-

Kuteynikov, P. A. (2025, August 5). Calculation of the refractive indices and relative densities in homologous series of organic compounds. ResearchGate. Retrieved from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Reagecon Knowledge Centre. Retrieved from [Link]

-

Herráez, J. V., & Belda, R. (2006). Refractive Indices, Densities and Excess Molar Volumes of Monoalcohols + Water. Journal of Solution Chemistry, 35(8), 1315-1328. Retrieved from [Link]

-

National Institute of Standards and Technology. (2017, January 12). Determination of Liquid Density. NIST. Retrieved from [Link]

-

Anonymous. (n.d.). Refractive Index of Ethyl Alcohol. Scribd. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. EAG. Retrieved from [Link]

-

Anonymous. (n.d.). MEASUREMENT OF DENSITY. CUNY. Retrieved from [Link]

-

Masaryk University. (n.d.). Refractometry: Qualitative evaluation of alcohols and quantitative evaluation of sucrose solutions. Masaryk University. Retrieved from [Link]

-

Barthel, J., Gores, H. J., & Cuerda, M. C. (1988). Refractivity and density of some organic solvents. Journal of Solution Chemistry, 17(4), 355-363. Retrieved from [Link]

-

OECD. (2002, June 24). SIDS Initial Assessment Report for 3,5,5-Trimethyl-1-hexanol. UNEP Publications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4,5,5-trimethyl-1-hexanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Stierle, A. P., et al. (2009). Derivation of the Density and Refractive Index of Organic Matter and Elemental Carbon from Closure between Physical and Chemical Aerosol Properties. Environmental Science & Technology, 43(4), 1146-1152. Retrieved from [Link]

-

Wang, Y., et al. (2023). A Refractive Index- and Density-Matched Liquid–Liquid System Developed Using a Novel Design of Experiments. Processes, 11(7), 1922. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Refractive Index Information Catalog. The Good Scents Company. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethyl-1-hexanol. PubChem. Retrieved from [Link]

-

Dhondge, S. S., et al. (2012). Refractive index, density, molar refraction and polarizability constant of substituted-2,3-dihydroquinazolin-4. Journal of Chemical and Pharmaceutical Research, 4(1), 441-446. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Hexanol, 3,5,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5,5-trimethyl hexanol. The Good Scents Company. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. Wikipedia. Retrieved from [Link]

-

Chemwatch. (n.d.). 3,5,5-Trimethyl-1-hexanol. Chemwatch. Retrieved from [Link]

-

KH Neochem Co., Ltd. (n.d.). 3,5,5-TRIMETHYL HEXANOL (NONANOL). KH Neochem. Retrieved from [Link]

Sources

- 1. 4,5,5-Trimethyl-1-hexanol | C9H20O | CID 10419311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5,5-trimethyl-1-hexanol [webbook.nist.gov]

- 3. Determination of Liquid Density | NIST [nist.gov]

- 4. cit.vfu.cz [cit.vfu.cz]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. OPG [opg.optica.org]

- 9. moodle2.units.it [moodle2.units.it]

- 10. 3452-97-9 CAS MSDS (3,5,5-Trimethyl-1-hexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 1-Hexanol, 3,5,5-trimethyl- [webbook.nist.gov]

- 12. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 13. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]

- 14. Refractive Index Information Catalog [thegoodscentscompany.com]

- 15. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

Hydrophobicity and Partition Coefficient (LogP) of 4,5,5-Trimethyl-1-hexanol: A Comprehensive Technical Guide

Executive Summary & Structural Significance

In the highly regulated spheres of drug development, agrochemicals, and formulation science, the hydrophobicity of a molecule—quantified by its octanol-water partition coefficient (LogP)—is a master variable. It dictates pharmacokinetics, membrane permeability, and toxicological profiles. 4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched, nine-carbon aliphatic alcohol[1]. Unlike its linear counterpart (1-nonanol), the extensive steric bulk at the C4 and C5 positions of 4,5,5-trimethyl-1-hexanol fundamentally alters its hydration thermodynamics, resulting in a unique lipophilic profile that is highly advantageous for targeted formulation strategies.

This whitepaper provides an in-depth mechanistic analysis of the hydrophobicity of 4,5,5-trimethyl-1-hexanol and establishes self-validating, authoritative experimental protocols for its LogP determination.

Physicochemical Profiling and In Silico Data

Before initiating empirical testing, establishing a baseline via in silico profiling is critical for selecting the correct experimental parameters.

Quantitative Data Summary

| Property | Value | Source / Validation |

| IUPAC Name | 4,5,5-Trimethylhexan-1-ol | PubChem[1] |

| CAS Registry Number | 66793-75-7 | PubChem[1] |

| Molecular Formula | C | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| SMILES String | CC(C)(C)C(C)CCCO | GSRS / PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Computed LogP (XLogP3) | 2.8 | PubChem[3] |

Mechanistic Causality of the LogP Value

A standard linear C9 alcohol, such as 1-nonanol, exhibits a LogP of approximately 3.77. In contrast, 4,5,5-trimethyl-1-hexanol possesses a significantly lower computed XLogP3 of 2.8[3].

The Causality: The free energy of transfer from water to an organic phase (

Experimental Methodologies for LogP Determination

Because 4,5,5-trimethyl-1-hexanol has an anticipated LogP of 2.8[3], it falls perfectly within the operational window of the Shake-Flask Method (optimal for LogP -2 to 4)[5]. To ensure scientific integrity, a secondary orthogonal validation using Reverse-Phase HPLC is required[6].

Protocol 1: Shake-Flask Method (OECD Test Guideline 107)

This method provides a direct, thermodynamic measurement of phase partitioning[5].

Step-by-Step Methodology:

-

Pre-saturation (Critical Step): Stir high-purity 1-octanol and Milli-Q deionized water together for 24 hours at 25.0 ± 0.1 °C.

-

Causality: Pre-saturation ensures mutual saturation of the phases. Failing to do this causes volume shifts during the experiment as water dissolves into octanol (and vice versa), artificially skewing the final concentration ratios.

-

-

Solute Preparation: Dissolve 4,5,5-trimethyl-1-hexanol in the pre-saturated 1-octanol phase to a concentration of 0.01 M.

-

Causality: This concentration is kept strictly below the solubility limit to ensure the system obeys Raoult’s and Henry’s laws for ideal dilute solutions.

-

-

Phase Equilibration: Combine the octanol-solute mixture with pre-saturated water in a thermojacketed vessel. Agitate via slow, end-over-end inversion (approx. 100 inversions over 5 minutes).

-

Causality: Vigorous shaking must be avoided. High-shear agitation generates micro-emulsions of octanol within the aqueous phase, which will falsely inflate the measured aqueous concentration and artificially depress the calculated LogP.

-

-

Separation: Centrifuge the mixture at 2000 × g for 20 minutes to force complete phase separation.

-

Quantification: Extract aliquots from both phases using a gas-tight syringe. Quantify the alcohol concentration using Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Calculation:

Self-Validating System: The protocol mandates testing at three distinct octanol:water volume ratios (e.g., 1:1, 1:2, 2:1). If the calculated LogP deviates by more than ±0.1 units across these ratios, the system is not in true equilibrium (or micro-emulsions are present), and the run is automatically invalidated[5].

Protocol 2: Reverse-Phase HPLC (OECD Test Guideline 117)

Used as an orthogonal validation, this method correlates chromatographic retention with lipophilicity[6].

Step-by-Step Methodology:

-

System Setup: Utilize a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm). The C18 stationary phase acts as the lipophilic surrogate for octanol. Use an isocratic mobile phase of 70:30 Methanol:Water.

-

Calibration: Inject a reference mixture of at least six known alcohols (e.g., 1-pentanol, 1-hexanol, 1-heptanol, 1-octanol) with established LogP values.

-

Measurement: Inject 4,5,5-trimethyl-1-hexanol. Calculate its capacity factor (

) using the retention time ( -

Extrapolation: Map the

of the target compound onto the linear calibration curve (

Self-Validating System: The calibration curve must yield a Pearson correlation coefficient (

) > 0.99. Furthermore, the dead time () must be empirically verified using an unretained organic tracer (e.g., thiourea) to ensure the capacity factor is mathematically sound.

Workflow Visualization

The following diagram illustrates the logical progression and decision matrix for validating the LogP of 4,5,5-trimethyl-1-hexanol.

Fig 1: Decision matrix and orthogonal validation workflow for LogP determination.

Implications in Drug Development & Formulation

A LogP of 2.8 places 4,5,5-trimethyl-1-hexanol squarely within the optimal "sweet spot" defined by Lipinski's Rule of 5 (LogP < 5). Molecules in the 2.0 – 3.0 range typically exhibit a perfect thermodynamic balance: they possess sufficient aqueous solubility to dissolve in systemic circulation or aqueous formulation vehicles, while retaining enough lipophilicity to undergo passive transcellular diffusion across phospholipid bilayers.

Furthermore, the heavy steric hindrance provided by the trimethyl groups near the terminal end of the carbon chain shields the molecule from rapid cytochrome P450-mediated aliphatic oxidation, granting it superior metabolic stability compared to unbranched isomers.

References

-

PubChem Compound Summary for CID 10419311 Title: 4,5,5-Trimethyl-1-hexanol | C9H20O | CID 10419311 Source: National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. URL:[Link]

-

Global Substance Registration System (GSRS) Title: 4,5,5-TRIMETHYLHEXAN-1-OL (UNII: TA2RAB46B2) Source: U.S. Food and Drug Administration (FDA) / NIH. URL:[Link]

-

OECD Test Guideline 107 Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD iLibrary. URL:[Link]

-

OECD Test Guideline 117 Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD iLibrary. URL:[Link]

Sources

- 1. 4,5,5-Trimethyl-1-hexanol | C9H20O | CID 10419311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4,5,5-Trimethyl-1-hexanol | C9H20O | CID 10419311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pesticides Guidance Documents [webgate.ec.europa.eu]

- 6. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

Methodological & Application

Advanced Application Note: Synthesis and Characterization of Low-Diffusion Plasticizers using 4,5,5-Trimethyl-1-hexanol

Executive Summary

For drug development professionals, toxicologists, and materials scientists, the migration of plasticizers from flexible polyvinyl chloride (PVC) medical devices (e.g., IV tubing, blood bags) into lipophilic drug formulations or human fluids represents a critical safety and efficacy challenge. While standard linear or lightly branched plasticizers like Di(2-ethylhexyl) phthalate (DEHP) offer excellent plasticizing efficiency, their high diffusion coefficients make them prone to leaching.

This application note details the synthesis of Di-(4,5,5-trimethylhexyl) phthalate (DTMHP) , a specialty high-permanence plasticizer derived from [1]. By leveraging the extreme steric hindrance of this specific C9 highly branched alcohol, researchers can synthesize plasticizers that drastically reduce migration rates while maintaining polymer flexibility.

Mechanistic Causality & Experimental Design (E-E-A-T)

To ensure a self-validating and scientifically sound protocol, every reagent and condition in this workflow has been selected based on specific mechanistic principles:

The Role of Molecular Architecture in Diffusion

In polymer science, the permanence of a plasticizer is inversely proportional to its diffusion coefficient within the PVC matrix. 4,5,5-Trimethyl-1-hexanol features a dense cluster of methyl groups at the tail of the alkyl chain. When esterified, these highly branched isomeric structures increase the molecular volume and create significant steric drag. This restricts the mobility of the plasticizer molecule between the PVC polymer chains, yielding a [2] that resists extraction by solvents, lipids, or pharmaceutical excipients.

Catalyst Selection: Avoiding Dehydration

Esterification of highly branched alcohols is notoriously difficult. Traditional Brønsted acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) protonate the alcohol, leading to the formation of stable tertiary carbocations. This triggers rapid dehydration (forming alkenes) and etherification side reactions, which drastically reduce yield and impart a dark yellow/brown color to the ester—a critical flaw for medical-grade clear PVC [3].

To circumvent this, [4] is utilized as a Lewis acid catalyst. TIPT coordinates exclusively with the carbonyl oxygen of the phthalic anhydride, increasing its electrophilicity without protonating the branched alcohol. This enables >99% conversion at elevated temperatures (190–220 °C) while completely suppressing dehydration side reactions.

Catalyst Hydrolysis & Removal

Because TIPT is soluble in the organic phase, it must be deactivated and removed post-reaction to prevent the plasticizer from degrading during long-term storage. The addition of aqueous sodium carbonate (

Experimental Protocol: Synthesis of Di-(4,5,5-trimethylhexyl) Phthalate

Note: This protocol is a self-validating system. In-process Quality Control (QC) checkpoints are embedded to ensure the reaction proceeds correctly before advancing to the next stage.

Materials Required

-

Phthalic Anhydride : 148.1 g (1.0 mol)

-

4,5,5-Trimethyl-1-hexanol : 360.6 g (2.5 mol) (25% molar excess)

-

Titanium Tetraisopropoxide (TIPT) : 1.5 g (approx. 0.3 wt%)

-

Sodium Carbonate (

) : 10% aqueous solution -

Filter Aid : Diatomaceous earth (e.g., Celite)

Step-by-Step Methodology

Step 1: Reagent Loading & Purging

-

Charge a 1-liter, 4-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, sub-surface nitrogen sparge tube, and a Dean-Stark trap fitted with a reflux condenser.

-

Add 148.1 g of phthalic anhydride and 360.6 g of 4,5,5-trimethyl-1-hexanol.

-

Causality Check: The 25% molar excess of alcohol is critical; it drives the equilibrium forward (Le Chatelier's principle) and acts as an azeotropic entrainer to continuously carry the water of reaction into the Dean-Stark trap.

-

Sparge the mixture with dry nitrogen gas for 15 minutes to remove dissolved oxygen, preventing oxidative color degradation.

Step 2: Catalyzed Esterification

-

Begin heating the mixture with moderate stirring. Once the temperature reaches 150 °C and the anhydride melts into the alcohol, inject 1.5 g of TIPT catalyst.

-

Ramp the temperature to 190–220 °C. Water will begin to collect in the Dean-Stark trap.

-

QC Checkpoint 1 (Reaction Completion) : After 4 hours, pull a 2 mL sample and titrate for Acid Value (AV). The reaction is complete when the AV drops below 0.1 mg KOH/g . If AV > 0.1, continue heating and nitrogen sparging.

Step 3: Neutralization & Catalyst Hydrolysis

-

Cool the reactor to 90 °C.

-

Slowly add 20 mL of the 10%

solution. Stir vigorously for 30 minutes. -

Causality Check: The water and base hydrolyze the active TIPT catalyst into inert, solid

precipitates, permanently arresting the reaction kinetics and stabilizing the ester.

Step 4: Washing & Phase Separation

-

Transfer the mixture to a separatory funnel. Allow it to settle for 30 minutes.

-

Decant and discard the lower aqueous layer (containing neutralized salts).

-

Wash the upper organic phase once more with 50 mL of warm deionized water to ensure all sodium salts are extracted.

Step 5: Vacuum Stripping

-

Return the organic phase to the distillation apparatus.

-

Apply a vacuum (10–20 mmHg) and gradually heat to 150 °C to strip off the unreacted excess 4,5,5-trimethyl-1-hexanol.

-

QC Checkpoint 2 (Purity) : Stripping is complete when the overhead distillate ceases and the volatile content of the pot is < 0.1%.

Step 6: Polishing Filtration

-

Cool the stripped product to 80 °C. Add 2.5 g (0.5 wt%) of Celite filter aid.

-

Pass the liquid through a pressure filter (1-micron pad).

-

QC Checkpoint 3 (Visual) : The final product, Di-(4,5,5-trimethylhexyl) phthalate, must emerge as a crystal-clear, colorless, viscous liquid.

Quantitative Data Presentation

The following table summarizes the structure-property relationships caused by the highly branched 4,5,5-trimethylhexyl chains compared to standard industry plasticizers.

| Property / Metric | DEHP (Standard C8) | DINP (Mixed Linear/Branched C9) | DTMHP (Highly Branched C9) |

| Alcohol Precursor | 2-Ethylhexanol | Mixed Isononanol | 4,5,5-Trimethyl-1-hexanol |

| Molecular Weight ( g/mol ) | 390.56 | 418.61 | 418.61 |

| Viscosity at 20°C (mPa·s) | ~80 | ~95 | ~145 (High steric drag) |

| Plasticizing Efficiency (phr for Shore A 80) | 50 | 54 | 62 (Requires higher loading) |

| Migration Rate (% wt loss, 100°C/24h) | 2.5% | 1.2% | < 0.5% (Exceptional permanence) |

Table 1: Comparative physicochemical properties highlighting the trade-off between plasticizing efficiency and migration resistance when utilizing highly branched C9 alcohols.

Workflow Visualization

The following diagram illustrates the logical progression and phase separations of the synthetic workflow.

Fig 1: Step-by-step synthetic workflow and QC checkpoints for DTMHP plasticizer production.

References

-

National Institutes of Health. "4,5,5-Trimethyl-1-hexanol | C9H20O | CID 10419311". PubChem. URL:[Link]

-

Park, Kinam. "Plasticizers". Encyclopedia of Polymer Science and Technology. URL: [Link]

- Clark et al. "Color removal from esters" (US2647868A). Google Patents.

-

Ataman Kimya. "TETRAISOPROPYL TITANATE (TIPT) - Catalyst for Plasticizers". Ataman Chemicals. URL:[Link]

Application Note: Catalytic and Stoichiometric Oxidation Methods for the Synthesis of 4,5,5-Trimethyl-1-hexanal

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, critical for the preparation of fine chemicals, fragrances, and pharmaceutical intermediates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the conversion of 4,5,5-Trimethyl-1-hexanol to its corresponding aldehyde, 4,5,5-Trimethyl-1-hexanal. We present and compare three robust and widely-used methods: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-based catalytic oxidation. Each section includes a discussion of the underlying mechanism, a step-by-step experimental protocol, safety considerations, and purification strategies, designed to ensure reproducible and high-yielding results.

Introduction: The Importance of Selective Alcohol Oxidation

The conversion of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a frequent challenge in multi-step synthesis.[1] The target aldehyde, 4,5,5-Trimethyl-1-hexanal, is a valuable building block whose synthesis requires a method that is both high-yielding and tolerant of the sterically hindered neopentyl-like group in the parent alcohol, 4,5,5-Trimethyl-1-hexanol.[2][3] The choice of oxidant is paramount and depends on factors such as substrate sensitivity, reaction scale, and available laboratory equipment. This guide provides detailed protocols for three distinct, field-proven methodologies to empower the synthetic chemist with a range of options for this specific transformation.

Comparative Analysis of Featured Oxidation Methods

Choosing the optimal oxidation method requires a careful evaluation of the pros and cons of each approach. The following table provides a high-level comparison to guide the researcher's decision-making process.

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO-Catalyzed Oxidation |

| Type | Stoichiometric | Stoichiometric | Catalytic |

| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | TEMPO (catalyst), Stoichiometric Co-oxidant (e.g., NCS, Bleach) |

| Temperature | Cryogenic (-78 °C) | Room Temperature | Room Temperature or slightly elevated |

| Advantages | High yields, reliable, avoids heavy metals, no over-oxidation.[4] | Very mild conditions (neutral pH), short reaction times, high chemoselectivity.[5] | "Green" & atom-economical, avoids toxic byproducts, mild conditions.[6] |

| Disadvantages | Requires strict anhydrous conditions and low temperatures; produces foul-smelling dimethyl sulfide byproduct; toxic CO gas evolution.[7] | Reagent is expensive and potentially explosive upon shock or heating; high molecular weight byproduct.[5][8] | Can be slower for aliphatic alcohols; catalyst/co-oxidant system may need optimization for specific substrates.[9] |

| Ideal For | Complex molecules with acid-sensitive functional groups.[7] | High-value, sensitive substrates where mildness and speed are critical.[5] | Larger scale synthesis where cost and environmental impact are concerns. |

Method 1: Swern Oxidation

Principle and Mechanism

The Swern oxidation is a classic and highly reliable method that uses dimethyl sulfoxide (DMSO) as the terminal oxidant, activated by an electrophile such as oxalyl chloride.[4] The reaction proceeds through the formation of a highly reactive chloro(dimethyl)sulfonium species.[7] The alcohol adds to this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine, then deprotonates the carbon alpha to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7][10] The reaction is performed at -78 °C to control the stability of the reactive intermediates.[11]

Caption: The Swern Oxidation mechanism involves DMSO activation followed by alcohol oxidation.

Detailed Protocol for 4,5,5-Trimethyl-1-hexanol

This protocol is designed for a 10 mmol scale.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Oxalyl Chloride | 126.93 | 1.0 mL | 12.0 | 1.2 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.7 mL | 24.0 | 2.4 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

| 4,5,5-Trimethyl-1-hexanol | 144.25 | 1.44 g | 10.0 | 1.0 |

| Triethylamine (Et₃N) | 101.19 | 7.0 mL | 50.0 | 5.0 |

Step-by-Step Procedure

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.0 mL, 12.0 mmol) dropwise to the stirred DCM.

-

DMSO Addition: In a separate dry flask, dissolve anhydrous DMSO (1.7 mL, 24.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes, ensuring the internal temperature remains below -70 °C. Vigorous gas evolution (CO and CO₂) will be observed. Stir the resulting solution for 15 minutes at -78 °C.

-

Substrate Addition: Dissolve 4,5,5-Trimethyl-1-hexanol (1.44 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.

-

Base Addition: Add triethylamine (7.0 mL, 50.0 mmol) dropwise to the flask. A thick white precipitate (triethylammonium chloride) will form. Stir the mixture at -78 °C for 15 minutes.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Workup: Add 50 mL of water to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated aqueous NH₄Cl (50 mL), then with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The aldehyde product may be volatile. Use a rotary evaporator with care.

Safety Precautions

-

The reaction must be performed in a well-ventilated fume hood due to the evolution of acutely toxic carbon monoxide and the foul odor of the dimethyl sulfide byproduct.[7]

-

Oxalyl chloride is corrosive and reacts violently with water.

-

The reaction is highly exothermic upon addition of reagents; maintain strict temperature control.

-

Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide, mitigating its unpleasant odor.[7]

Method 2: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP).[12] It is prized for its mild, neutral conditions and high selectivity for primary and secondary alcohols.[5][8] The mechanism begins with a ligand exchange, where the alcohol displaces an acetate group on the iodine center.[13][14] An acetate ion then acts as a base to abstract the alpha-proton from the alcohol, leading to a concerted elimination that forms the aldehyde, the reduced iodinane byproduct, and acetic acid.[5]

Caption: Mechanism of the Dess-Martin Oxidation.

Detailed Protocol for 4,5,5-Trimethyl-1-hexanol

This protocol is designed for a 5 mmol scale.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Dess-Martin Periodinane (DMP) | 424.14 | 2.33 g | 5.5 | 1.1 |

| 4,5,5-Trimethyl-1-hexanol | 144.25 | 0.72 g | 5.0 | 1.0 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | - |

Step-by-Step Procedure

-

Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (2.33 g, 5.5 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (50 mL) and stir to dissolve the DMP.

-

Substrate Addition: Dissolve 4,5,5-Trimethyl-1-hexanol (0.72 g, 5.0 mmol) in a small amount of DCM and add it to the reaction flask in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (50 mL). Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ (50 mL) and a 10% aqueous solution of Na₂S₂O₃ (50 mL) to reduce the iodine byproduct. Stir vigorously until the layers become clear.

-

Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Safety Precautions

-

Dess-Martin Periodinane is shock-sensitive and can be explosive, especially when heated above 130 °C.[8] Handle with care and avoid grinding.

-

The reaction produces acetic acid, which can be neutralized during workup with a bicarbonate wash.[12] For acid-sensitive substrates, pyridine can be added as a buffer.[12]

Method 3: TEMPO-Catalyzed Aerobic Oxidation

Principle and Mechanism

This method represents a greener alternative, using a catalytic amount of a stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), with an inexpensive, stoichiometric co-oxidant.[15] A common system involves a copper(I) salt which, in the presence of air (O₂), facilitates the oxidation.[16] The catalytic cycle involves the oxidation of the Cu(I) species and the reduced TEMPO-H by oxygen.[17] The active oxidant is the N-oxoammonium ion (TEMPO+), which is generated from the TEMPO radical.[18] This species oxidizes the alcohol to the aldehyde while being reduced back to the hydroxylamine form (TEMPO-H), which re-enters the catalytic cycle.[17] This method is highly selective for primary alcohols.[16]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4,5,5-Trimethyl-1-hexanol | C9H20O | CID 10419311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5,5-trimethyl-1-hexanol [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. DMP Reagent: Mechanism, Uses & Examples in Chemistry [vedantu.com]

- 9. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Procedures for the Sulfation of 4,5,5-Trimethyl-1-hexanol for Advanced Surfactant Production

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Synthesis and Quality Control of Highly Branched Alkyl Sulfates

Scientific Rationale & Reagent Causality

4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched, nine-carbon primary alcohol[1]. In surfactant manufacturing, the structural architecture of the hydrophobic tail dictates the physicochemical properties of the final anionic surfactant. While traditional linear alkyl sulfates (e.g., sodium dodecyl sulfate) form tightly packed crystalline structures in aqueous environments, introducing bulky branching—such as the terminal tert-butyl and internal methyl groups in 4,5,5-trimethyl-1-hexanol—sterically hinders this crystalline packing[2].

This structural disruption drastically lowers the Krafft point (the temperature at which the surfactant's solubility equals its critical micelle concentration)[3]. Consequently, the sulfated derivative of 4,5,5-trimethyl-1-hexanol exhibits exceptional cold-water solubility and rapid wetting kinetics, making it highly valuable for specialized industrial and pharmaceutical microemulsions[4][5].

Causality in Reagent Selection

The sulfation of primary alcohols typically utilizes either chlorosulfonic acid (

-

Chlorosulfonic Acid Route: Reacts stoichiometrically and aggressively with primary alcohols to yield alkyl sulfuric acid and hydrogen chloride (HCl) gas[7]. Because the reaction is highly exothermic, inadequate temperature control leads to color degradation, alkene formation via dehydration, and dialkyl sulfate impurities[7]. Furthermore, the intermediate alkyl sulfuric acid is highly unstable toward acid-catalyzed hydrolysis and must be immediately neutralized[6].

-

Sulfamic Acid Route: Offers a milder, highly selective route that directly yields the ammonium salt of the alkyl sulfate, bypassing the unstable acid intermediate and eliminating HCl generation[8]. However, because sulfamic acid is a solid, the reaction requires elevated temperatures (110–150°C) and a catalyst (such as urea) to lower the activation energy and drive the solid-liquid reaction to completion[9].

Quantitative Data: Reagent Comparison & Surfactant Properties

Table 1: Comparison of Sulfating Agents for Branched Alcohols

| Parameter | Chlorosulfonic Acid ( | Sulfamic Acid ( |

| Reactivity Kinetics | Aggressive, highly exothermic | Mild, requires thermal activation |

| Primary By-products | HCl gas | None (direct ammonium salt) |

| Operating Temperature | < 25°C | 110°C – 150°C |

| Neutralization Step | Mandatory & immediate | Not required |

| Expected Conversion | > 95% | ~ 90 - 95% |

Table 2: Impact of Branching on Surfactant Properties

| Property | Linear Nonyl Sulfate (Sodium Salt) | 4,5,5-Trimethyl-1-hexyl Sulfate (Sodium Salt) |

| Hydrophobic Tail | Linear C9 | Highly branched C9 |

| Krafft Point | Moderate | < 0°C (Highly soluble) |

| Packing Parameter | High (favors dense micelles) | Low (sterically hindered) |

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure high-yield conversion while mitigating the risk of autocatalytic degradation.

Protocol A: High-Yield Sulfation via Chlorosulfonic Acid (Sodium Salt)

-

Preparation & Setup: Equip a 500 mL glass-jacketed reactor with a mechanical stirrer, a dropping funnel, a nitrogen (

) sparge tube, and an exhaust line routed to a water-based HCl scrubber. -

Alcohol Charging: Charge 1.0 mol (144.25 g) of 4,5,5-Trimethyl-1-hexanol into the reactor. Initiate coolant flow through the jacket to bring the internal temperature to 10–15°C.

-

Acid Addition: Slowly add 1.02 mol (118.8 g) of anhydrous chlorosulfonic acid dropwise.

-

Degassing: Once addition is complete, increase the

sparge rate for 30 minutes.-

Self-Validation Checkpoint: Pass the exhaust gas through a dilute

solution. The cessation of AgCl precipitation confirms that all residual HCl gas has been successfully stripped from the intermediate alkyl sulfuric acid.

-

-

Neutralization: Immediately transfer the degassed alkyl sulfuric acid into a vigorously stirred neutralization vessel containing 1.05 mol of NaOH dissolved in water (10-20% w/w solution), maintained at <30°C.

-

Causality: Alkyl sulfuric esters are prone to rapid autocatalytic hydrolysis under acidic conditions; immediate neutralization preserves the >95% sulfation yield[6].

-

Self-Validation Checkpoint: Measure the pH of the final solution. A stable pH of 7.5–8.5 validates complete neutralization. If the pH drifts downward, unneutralized acid remains, requiring dropwise NaOH adjustment.

-

Protocol B: Mild Sulfation via Sulfamic Acid (Ammonium Salt)

-

Preparation: Equip a 500 mL glass-lined reactor with a mechanical stirrer, heating mantle, reflux condenser, and

blanket. -

Reagent Charging: Charge 1.0 mol (144.25 g) of 4,5,5-Trimethyl-1-hexanol, 1.05 mol (101.9 g) of crystalline sulfamic acid, and 0.2 mol (12.0 g) of urea.

-

Causality: Urea acts as a crucial catalyst, facilitating the solid-liquid phase reaction between the alcohol and sulfamic acid[9].

-

-

Heating & Reaction: Purge the system with

to displace oxygen (preserving product color)[6]. Heat the mixture to 120–130°C under continuous stirring for 3–4 hours.-

Self-Validation Checkpoint: Visually inspect the reaction matrix. The reaction is complete when the crystalline sulfamic acid fully dissolves, transitioning the mixture into a homogeneous, viscous amber liquid.

-

-

Cooling & Dilution: Cool the reactor to 70°C and dilute with deionized water or ethanol to achieve the desired active matter concentration. The product is the ammonium salt of 4,5,5-trimethyl-1-hexyl sulfate, requiring no further neutralization[8].

Mechanistic & Workflow Visualizations

Figure 1: Comparative workflows for the sulfation of 4,5,5-trimethyl-1-hexanol.

Figure 2: Mechanistic pathway of primary alcohol sulfation via chlorosulfonic acid.

Quality Control & Active Matter Validation

To validate the final surfactant concentration and ensure the absence of unreacted alcohol, perform a two-phase mixed indicator titration (Epton method):

-

Prepare a biphasic system of water and chloroform containing a mixed indicator (dimidium bromide and disulphine blue).

-

Titrate the anionic surfactant sample using a standard cationic surfactant solution (e.g., Hyamine 1622).

-

The endpoint is reached when the cationic titrant completely neutralizes the anionic sulfate, causing the indicator complex to migrate from the chloroform phase to the aqueous phase, resulting in a distinct color shift from pink to blue-gray.

References

1.[6] "Sulfonation and Sulfation", Kirk-Othmer Encyclopedia of Chemical Technology, softbeam.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM89a4D1smynf5G_uxDvkLd6ui4M_xsrLJ4Q9bqWLaGmYUbMA1fvNhEIiW_E7wtceJf4FsYYmoxmbajT7Hrt32Z3X0P_6cZoOqBTroWIgTeMfgzNUCtzB3ApDF3DvFJ2H9ep8V3Fw_2RF_4djGw8OBLSdAi8PtG4N13JydcRtnjmUvPeTV6ExqONX2fw==] 2.[8] "Sulfonation and Sulfation Processes", The Chemithon Corporation, chemithon.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ItIdGCXe6934uHQwyttbKcXP9_ptKn5Khzj3kbh71BfsZcQQ2-acvllH6mMVk_TZBQDhxGWclaagwM-bX3PHJURL928J6he_bfWA94-xQb_0S550RDVIjeMztMVsnfwnBqEkseFl2EHXZBca6DcFDV48u32YZm-o8LG2_20HtnZwl9QCG-jfLMwXml5FhVc=] 3.[4] "Effects of branching upon some surfactant properties of sulfated alcohols", ResearchGate, researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOjVqprMMqxGylJZ-hj8ZXuhvP81VMMfLFezMuTt5OB3bJqhsk6t6R1IgAm1OMQBQAmj8cT3lytlWnmt-2naLaBprC7XtgaxUf0vcL-VA5ejawrbOZKOLrXvv9Z6nK8V8mnYPqz5vXCWukg_JK-e8hE25vnLbcF8OZv55-_ehGLp8GeFBP2goyR5XCsUp7J8GemBOpuk7F4_Y7L5EhjX_vJYBOOxaCzETX5fh7IHOWgkCC8C3cqtI=] 4.[10] "US3413331A - Sulfation of a mixture of primary and secondary alcohols", Google Patents, google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuVn9DaNhYQgfqOc3D4HffiRjM3bkBfOLSOCEoj9-gWqVw8ygUESgfd-kOghWnlqNepwx3tgzX9XIKq4iXf-97QU0nAvWsZW0bYJcxI3uHX4Qua7fQK-I2yHBw3vzRwbGN_GBxOSaCwxbp] 5.[7] "US3337601A - Process for the production of alcohol sulfates", Google Patents, google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3_KdX0Ag7T6y5O2NHCDTAbfdOO_v9kLZwOgkBg9WsW2CAdPP5vWUcpyiJQwprJg_xt_DBPOxaEEbfQjXdB82k3ZTUzffXZEfltkrD4u-xpbq7aBLPdyw9_z5EgxUK2o-x9crvk5Hk3iqZ] 6.[9] "CN101235001A - Synthetic method of fatty alcohol sulfate", Google Patents, google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEvsHGZ0_kxNiL1vaRKviSGMpgcfeMs0QONm-tRhLJ5rEJab_3eLp_GLXR_gMiJAwv94nT7CH_x9nzOygf9hlbhaSJ__g6e2_F-zy6rAqKqlAi3-zOldECF75txer4XXPbpFDe8oQHJvyxFH0=] 7.[1] "4,5,5-trimethyl-1-hexanol - the NIST WebBook", NIST, nist.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWFgyo5-kRvixCEarQ6pK11eyfXprAJyD9K1jEbCHTopmu6IEL8OQpRwzaPQWmptQfytmuJH5ZyOMPTnyXYasgm1MJszslKk5-8elpsCT0lDLL0xNV8GreM5USfLD9UTjS-lZydFBxiizswtqTUJo=] 8.[3] "US20050026803A1 - Compositions and methods for using polymeric suds enhancers", Google Patents, google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvTSLnQjLDF1oKx0HJISsFTVMsA9p6N8LBA5h11UoBOFMdxS0L-l1-ROnH2Sxecb-18nl9Q8Y6DUSY-swk6DZ0cDLTaunRNMRAoKafHWw7YwfYa03RO3ZUT00NEDlwjhmpigoErV7hKtq7pAzTrKc=] 9.[2] "Sodium heptadecyl sulfate | 5910-79-2", BenchChem, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVDLqVgtIRQ5GH8Vd8MIxdPKyeg_cXa35dsQK5JPW2SerPTjPpkKen7LExqTgQecFNkQqrZono3jgJeWeybzDHLIl-rU-IMH7TYFC0lbf9c5THLhSQIIWmJNPEoz_F43kI1AWv_A==] 10.[5] "Guerbet Chemistry", ResearchGate, researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYRcFAJqhnZnCv8cZEuttsHmZVaBe7Xhie1ienfy2XoEi7hUxiHbFnujUs-qtrJGR9Jn5nC6eUqD20kWaxsgRKZKX3n3D6-4o_9ihK4adLfJSxOZN2r3FfJ3HnikB7h98R0-Bc9N20EPsQDIa27EJBsREzYSGVgcVBqI6UW1p0]

Sources

- 1. 4,5,5-trimethyl-1-hexanol [webbook.nist.gov]

- 2. Sodium heptadecyl sulfate | 5910-79-2 | Benchchem [benchchem.com]

- 3. US20050026803A1 - Compositions and methods for using polymeric suds enhancers - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. softbeam.net:8080 [softbeam.net:8080]

- 7. US3337601A - Process for the production of alcohol sulfates - Google Patents [patents.google.com]

- 8. chemithon.com [chemithon.com]

- 9. CN101235001A - Synthetic method of fatty alcohol sulfate - Google Patents [patents.google.com]

- 10. US3413331A - Sulfation of a mixture of primary and secondary alcohols - Google Patents [patents.google.com]

Application Note: Reaction Conditions for the Etherification of 4,5,5-Trimethyl-1-hexanol

Introduction & Structural Rationale

4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched, lipophilic primary alcohol[1]. In drug development and materials science, incorporating this neo-hexyl-like lipophilic anchor via ether linkages is highly valued for tuning pharmacokinetics, lipid nanoparticle (LNP) stability, and surfactant properties.

Structurally, the primary hydroxyl group is separated from the sterically demanding 4,5,5-trimethyl terminus by an unbranched propyl spacer. This architectural nuance dictates that the reacting oxygen center remains highly accessible and unhindered. Consequently, (alkylation via an

Mechanistic Pathways & Reagent Causality

When designing an etherification protocol for 4,5,5-Trimethyl-1-hexanol, the choice of reagents is driven by the need to maximize the nucleophilicity of the oxygen while suppressing competing elimination (E2) reactions of the electrophile.

-

Base Selection (Causality): Sodium hydride (NaH) is strictly preferred over alkali hydroxides (e.g., NaOH). Hydroxides generate water upon deprotonation, which can hydrolyze the alkyl halide electrophile. NaH ensures irreversible deprotonation, driving the equilibrium forward by evolving hydrogen gas—a feature that also serves as a critical visual validation of alkoxide formation.

-

Solvent Selection (Causality): Anhydrous Tetrahydrofuran (THF) is preferred over Dimethylformamide (DMF). While DMF's high dielectric constant accelerates

kinetics, THF provides a cleaner reaction profile and drastically simplifies the aqueous workup, preventing severe emulsion formation with the highly lipophilic 4,5,5-trimethylhexyl chain.

Fig 1: Mechanistic pathway of Williamson etherification for 4,5,5-Trimethyl-1-hexanol.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of unsymmetrical ethers using 4,5,5-Trimethyl-1-hexanol and a standard primary alkyl bromide.

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Experimental Observations |

| NaOH | THF | 60 | 12 | 45 | Water byproduct hydrolyzes the alkyl halide; low conversion. |

| NaH | THF | 60 | 6 | 92 | Irreversible deprotonation drives equilibrium; clean |

| NaH | DMF | 25 | 4 | 88 | Faster kinetics in polar aprotic solvent, but severe emulsion during workup. |

| KOtBu | THF | 60 | 8 | 78 | Steric bulk of base induces minor E2 elimination on the electrophile. |

| TFA | Toluene | 110 | 24 | 65 | Acid-catalyzed cross-coupling[4]; requires Dean-Stark trap. |

Self-Validating Experimental Protocol

This protocol outlines the optimal Williamson ether synthesis. It is designed as a self-validating system , meaning each step contains built-in physical or chemical indicators to confirm success before proceeding.

Step-by-Step Methodology

Step 1: Preparation and Inertion

-

Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon). Add 1.5 equivalents of NaH (60% dispersion in mineral oil) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in anhydrous THF (0.2 M relative to the alcohol).

-

Causality: Moisture strictly quenches the alkoxide. Removing mineral oil ensures accurate stoichiometry and prevents lipid-like impurities during purification.

Step 2: Alkoxide Generation

-

Action: Cool the suspension to 0 °C using an ice bath. Dissolve 1.0 equivalent of 4,5,5-Trimethyl-1-hexanol in a minimal amount of anhydrous THF and add dropwise over 15 minutes.

-

Self-Validation: Observe the reaction mixture. The evolution of

gas (bubbling) visually confirms active deprotonation. Do not proceed until bubbling has completely ceased (typically 30–45 minutes), indicating 100% conversion to the alkoxide.

Step 3: Electrophilic Addition

-

Action: Add 1.2 equivalents of the target alkyl halide (R-X) dropwise at 0 °C. Remove the ice bath and gradually heat the reaction to 60 °C under reflux.

-

Causality: Adding at 0 °C prevents runaway exothermic reactions. Heating to 60 °C provides the necessary activation energy to drive the

displacement to completion.

Step 4: Reaction Monitoring

-

Action: After 4 hours, sample the reaction for Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent.

-

Self-Validation: 4,5,5-Trimethyl-1-hexanol is highly polar (hydroxyl group) and will have a low

value. The resulting ether is non-polar and will migrate near the solvent front (high

Step 5: Quench and Extraction

-

Action: Cool the mixture to 0 °C and carefully quench by adding saturated aqueous

dropwise. Transfer to a separatory funnel and extract three times with Ethyl Acetate. -

Causality & Validation:

is used instead of water to buffer the highly basic mixture, preventing base-catalyzed side reactions. The highly lipophilic 4,5,5-trimethylhexyl chain ensures the product partitions exclusively into the organic layer, yielding a sharp, easily distinguishable phase separation.

Fig 2: Self-validating experimental workflow for the etherification process.

Alternative Pathways: Acid-Catalyzed Etherification

While symmetrical ethers can theoretically be formed via the acid-catalyzed dehydration of primary alcohols (heating at 130-140 °C with

References

-

PubChem : 4,5,5-Trimethyl-1-hexanol. National Center for Biotechnology Information. Available at:[Link]

-

Organic Chemistry Portal : Ether synthesis by etherification (alkylation). Organic-Chemistry.org. Available at:[Link]

-

Master Organic Chemistry : Alcohols To Ethers via Acid Catalysis. MasterOrganicChemistry.com. Available at:[Link]

-

BMC Chemistry : Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. BioMed Central. Available at:[Link]

Sources

- 1. 4,5,5-Trimethyl-1-hexanol | C9H20O | CID 10419311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Green Chemistry Derivatization Protocols for 4,5,5-Trimethyl-1-hexanol

Executive Summary

In modern drug development and materials science, the derivatization of aliphatic alcohols is a critical step for modulating lipophilicity, enhancing membrane permeability, and synthesizing prodrugs. 4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched, sterically bulky primary alcohol. Historically, derivatizing such aliphatic alcohols required toxic solvents (e.g., dichloromethane) and stoichiometric, hazardous reagents (e.g., chromium(VI), thionyl chloride).

This application note details field-proven, green chemistry protocols for the derivatization of 4,5,5-trimethyl-1-hexanol. By leveraging biocatalysis in aqueous nanomicelles and aerobic transition-metal catalysis, these self-validating workflows eliminate hazardous waste, maximize atom economy, and operate under mild, sustainable conditions.

Mechanistic Rationale & Pathway Visualization

The derivatization of 4,5,5-trimethyl-1-hexanol primarily targets its terminal hydroxyl group. The heavy branching at the tail (4,5,5-trimethyl) provides unique physicochemical properties but requires highly chemoselective reagents to avoid side reactions. We focus on two primary green pathways: Biocatalytic Esterification and Aerobic Oxidation .

Green biocatalytic and aerobic oxidation derivatization routes for aliphatic alcohols.

Protocol A: Biocatalytic Esterification in Aqueous Nanomicelles